molecular formula C8H13NOS B1528852 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol CAS No. 1447964-76-2

1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Cat. No. B1528852
CAS RN: 1447964-76-2
M. Wt: 171.26 g/mol
InChI Key: RDTNAGKLRVWBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-methyl-3-(3-thienyl)propan-2-ol is a chemical compound with the molecular formula C8H13NOS . It is structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent at the 2-position .

Scientific Research Applications

Corrosion Inhibition

Tertiary amines, including compounds structurally related to 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol, have been synthesized and demonstrated to act as effective corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, retarding anodic dissolution and showing promising inhibition efficiencies in electrochemical evaluations (Gao, Liang, & Wang, 2007).

Oligonucleotide Synthesis

In the field of oligonucleotide synthesis, derivatives of aminoethyl groups, akin to the structure of 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol, have been utilized as protective groups in solid-phase synthesis. This approach facilitates the preparation of therapeutic oligonucleotides, showcasing the compound's utility in biochemistry and pharmaceutical research (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).

Catalysis

Research into transformations involving 1-(2-Aminophenyl)propan-2-ol, a compound with a similar functional group arrangement to 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol, has been conducted to study its conversion to 2-Methylindoline using various catalysts. This work contributes to the understanding of catalytic processes and the synthesis of industrially relevant chemicals (Bernas et al., 2015).

Material Science

In material science, the modification of chitosan with amino-containing groups, reflecting the amino functionality in 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol, has been explored to create novel antioxidant materials. These materials exhibit superior antioxidant activity, highlighting their potential in biomedical applications (Tan, Zhang, Zhao, Dong, & Li, 2018).

properties

IUPAC Name

1-amino-2-methyl-3-thiophen-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-8(10,6-9)4-7-2-3-11-5-7/h2-3,5,10H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNAGKLRVWBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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